molecular formula C15H12ClN3O5S3 B2837897 (Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-82-9

(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2837897
CAS No.: 865198-82-9
M. Wt: 445.91
InChI Key: TZUYNLRSGVXKIW-SDXDJHTJSA-N
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Description

(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that features a unique combination of functional groups, including a chlorothiophene moiety, a benzo[d]thiazole ring, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities, making it a promising candidate for drug development .

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets, such as enzymes and receptors, makes it a valuable lead compound for the development of new pharmaceuticals .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials, such as polymers and coatings .

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O5S3/c1-24-13(20)7-19-9-3-2-8(27(17,22)23)6-11(9)26-15(19)18-14(21)10-4-5-12(16)25-10/h2-6H,7H2,1H3,(H2,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUYNLRSGVXKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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